![molecular formula C10H11F3O2 B3104628 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol CAS No. 149127-94-6](/img/structure/B3104628.png)
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol
Vue d'ensemble
Description
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it a subject of interest in various scientific fields.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with aurora kinase a (aurka) and vascular endothelial growth factor receptor 2 (vegfr-2) .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function . For instance, similar compounds have been found to inhibit AURKA and VEGFR-2, which are involved in cell proliferation and angiogenesis, respectively .
Biochemical Pathways
Inhibition of aurka and vegfr-2 can affect cell proliferation and angiogenesis pathways, respectively .
Pharmacokinetics
Most of the synthesized compounds similar to this follow lipinski’s rule of 5, which suggests good bioavailability .
Result of Action
Similar compounds have shown potential anti-cancer and anti-diabetic properties .
Action Environment
It’s important to note that factors such as ph, temperature, and presence of other molecules can potentially affect the action of the compound .
Analyse Biochimique
Biochemical Properties
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily through hydrophobic interactions . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the interactions occur .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the physiological context and the specific biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Both in vitro and in vivo studies have been conducted to investigate these temporal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings provide valuable insights into the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels . The specific pathways involved are dependent on the physiological context.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. Factors such as targeting signals or post-translational modifications can direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenyl ethanol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed hydrogenolysis of trifluoroethoxy derivatives is also a common method employed in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include trifluoroethoxy-substituted aldehydes, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar chemical properties but lacking the phenyl and ethanol moieties.
4-(2,2,2-Trifluoroethoxy)phenylacetic acid: Another similar compound with an acetic acid group instead of an ethanol moiety.
Uniqueness
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol is unique due to the combination of the trifluoroethoxy group with the phenyl and ethanol moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)7-15-9-3-1-8(2-4-9)5-6-14/h1-4,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVHBYLYHOFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


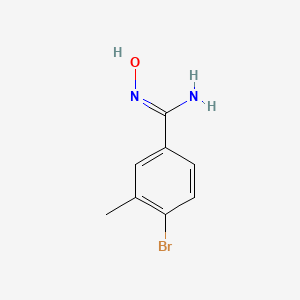
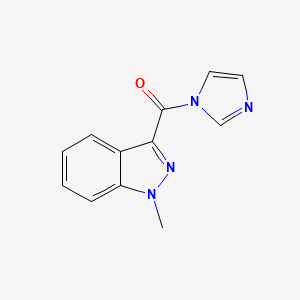
![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)
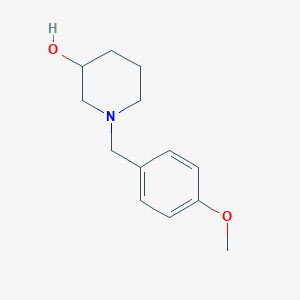
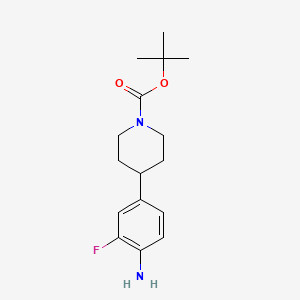
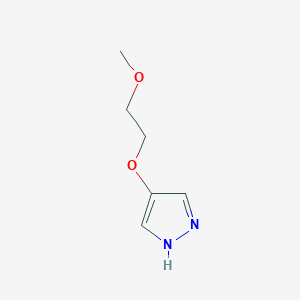
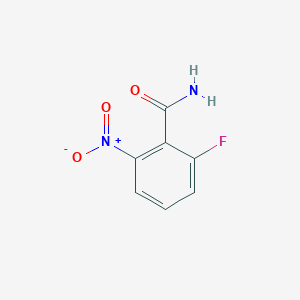
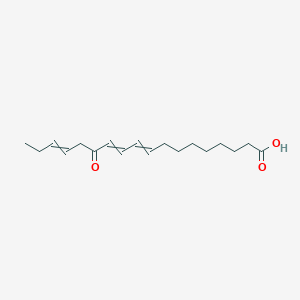
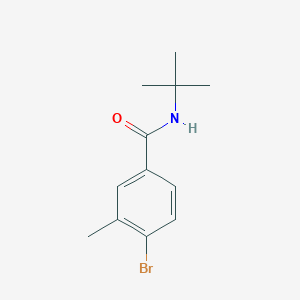
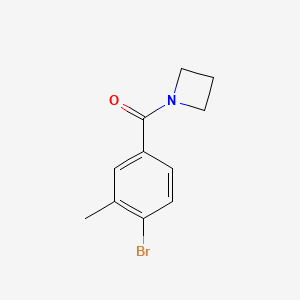
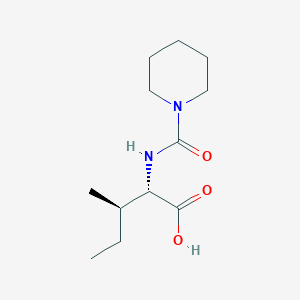
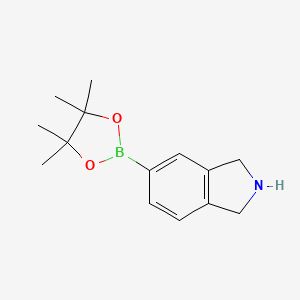
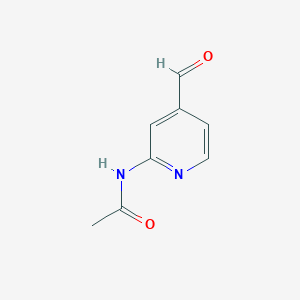
![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)
